2-苯氧基-N-苯乙酰胺

描述

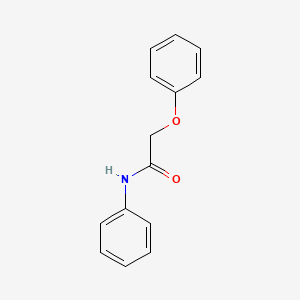

2-phenoxy-N-phenylacetamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.

The exact mass of the compound 2-phenoxy-N-phenylacetamide is 227.094628657 g/mol and the complexity rating of the compound is 230. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-phenoxy-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenoxy-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antitubercular Activity

2-phenoxy-N-phenylacetamide derivatives have shown promise as potential antitubercular agents. A study by Ang et al. (2012) synthesized and evaluated a series of these compounds for their antitubercular activities. They found that these derivatives exerted potent or moderate activity against Mycobacterium tuberculosis H37Rv, with some derivatives showing promising safety profiles and good potential for further optimization as affordable antitubercular agents (Ang et al., 2012).

Anticancer Properties

Shan et al. (2016) explored the anticancer potential of 2-phenoxy-N-phenylacetamides. Their study involved designing, synthesizing, and evaluating these compounds against several human cancer cell lines. Some of the synthesized compounds demonstrated significant cytotoxicity and antiproliferative activity, indicating their potential as novel anticancer agents (Shan et al., 2016).

Structural Analysis

The molecular structure of certain 2-phenoxy-N-phenylacetamide derivatives has been studied for their stereochemical properties. Li and Wu (2010) reported on a compound exhibiting a stereogenic center and its crystallization as a racemate, highlighting the importance of molecular structure in the biological activity of these compounds (Li & Wu, 2010).

Hemoglobin Allosteric Modifiers

2-Phenoxy-N-phenylacetamide derivatives have been investigated as allosteric modifiers of hemoglobin. Randad et al. (1991) synthesized a series of these compounds and found several to be strong allosteric effectors of hemoglobin. This property could be beneficial in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia or stroke (Randad et al., 1991).

Estrogen-Like Effects

Zeng et al. (2018) investigated the estrogen-like effects of 2-phenylacetamide, a related compound, which was shown to promote the proliferation of MCF-7 cells and influence hormone levelsand uterine weight in mice. This suggests potential applications in treating perimenopause syndrome or other estrogen-related conditions (Zeng et al., 2018).

Antibacterial Activity

Yele et al. (2021) synthesized a new class of 2-aryloxy-N-phenylacetamide derivatives and evaluated their antibacterial activity. Some of these compounds demonstrated effective antibacterial properties against a range of bacteria, suggesting their potential as novel antibacterial agents (Yele et al., 2021).

Retention Behavior and Biological Activity

Vaštag et al. (2014) explored the relationship between the chromatographic retention behaviors and biological activities of N-substituted-2-phenylacetamide derivatives. This study highlights how physical, chemical, and structural properties of substances like 2-phenoxy-N-phenylacetamide can influence their biological activity (Vaštag et al., 2014).

Analgesic and Anti-Inflammatory Activities

Rani et al. (2014) developed a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and assessed them for their anticancer, anti-inflammatory, and analgesic activities. Their research revealed that compounds with halogens on the aromatic ring showed notable anticancer and anti-inflammatory activity (Rani et al., 2014).

Antimicrobial Study

Jayadevappa et al. (2012) synthesized a class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides and tested their antimicrobial activity. Some compounds exhibited superior activity compared to standard drugs, indicating their potential use in antimicrobial applications (Jayadevappa et al., 2012).

Hybrid Molecule Synthesis

Abdelhamid et al. (2022) reported the synthesis of novel 2-phenoxy-N-phenylacetamide hybrids with various heterocyclic scaffolds for use as multitarget-directed medicines. These compounds were designed for therapeutic options in multifactorial illnesses, showcasing the versatility of 2-phenoxy-N-phenylacetamide derivatives in drug design (Abdelhamid et al., 2022).

Photocatalytic Degradation Studies

Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen, a structurally related compound, using TiO2 nanoparticles. This study provides insights into environmental applications of photocatalytic processes involving acetaminophen derivatives (Jallouli et al., 2017).

QSAR Analysis for Drug Design

Noolvi et al. (2012) conducted a QSAR analysis of 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1 inhibitors, emphasizing the rational approach to anticancer drug design. This study underlines the importance of quantitative structure-activity relationships in developing new therapeutic agents (Noolvi et al., 2012).

Electrochemical Studies

Fanjul-Bolado et al. (2009) conducted an electrochemical study of paracetamol, a compound similar to 2-phenoxy-N-phenylacetamide, highlighting its utility in pharmaceutical formulations and quality control analysis (Fanjul-Bolado et al., 2009).

作用机制

Target of Action

2-Phenoxy-N-phenylacetamide is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are human cancer cell lines . It has also been suggested that this compound may act as an inhibitor of P-glycoprotein (Pgp), a protein associated with multidrug resistance in tumor cells .

Mode of Action

It has been suggested that the compound interacts with its targets, leading to a moderate degree of cytotoxicity against several human cancer cell lines . The compound’s interaction with Pgp may result in the reversal of multidrug resistance, thereby enhancing the efficacy of chemotherapeutic drugs .

Biochemical Pathways

The compound’s potential role as a pgp inhibitor suggests that it may affect the atp-binding cassette (abc) transporter pathways . These pathways are involved in the active extrusion of multiple structurally and functionally unrelated drugs, reducing their intracellular concentration .

Result of Action

The result of the action of 2-phenoxy-N-phenylacetamide is a moderate degree of cytotoxicity against several human cancer cell lines . Some derivatives of the compound have shown potent cell growth inhibitory activity . In addition, the compound’s potential role as a Pgp inhibitor may enhance the antitumor effect of chemotherapeutic drugs .

安全和危害

未来方向

The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition . From a biological and industrial point of view, this literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

生化分析

Biochemical Properties

In biochemical reactions, 2-Phenoxy-N-phenylacetamide interacts with various enzymes and proteins. It has been found to exhibit moderate to potent reversal activity against Pgp, a protein that is overexpressed in multidrug-resistant tumor cells . The nature of these interactions involves the compound binding to the protein and inhibiting its function .

Cellular Effects

2-Phenoxy-N-phenylacetamide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of Pgp, thereby reversing the multidrug resistance of tumor cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Phenoxy-N-phenylacetamide exerts its effects through binding interactions with biomolecules such as Pgp . It inhibits the function of Pgp, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It has been observed to exhibit stable and consistent activity against Pgp in in vitro studies .

属性

IUPAC Name |

2-phenoxy-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(15-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLGLFVMQUNFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877479 | |

| Record name | PHENOXYACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18705-01-6 | |

| Record name | NSC99249 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHENOXYACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE](/img/structure/B4885243.png)

![1-{1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4885248.png)

![3-chloro-N-cyclopentyl-4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4885260.png)

![N-[phenyl(4-pyridinyl)methyl]-1-butanamine](/img/structure/B4885262.png)

![N-(2-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B4885279.png)

![5-{[(2-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885280.png)

![1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene](/img/structure/B4885284.png)

![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B4885297.png)

![(4E)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4885304.png)

![(2-chlorophenyl)[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4885312.png)

![3-bromo-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4885334.png)

![ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate](/img/structure/B4885341.png)